molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No.: B1202528
CAS No.: 6228-73-5
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide (C₄H₇NO, molecular weight: 85.11 g/mol) is a cyclopropane derivative characterized by a three-membered carbocyclic ring fused with a carboxamide group. This compact, strained structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Synthesis and Structural Features
The compound is synthesized via cyclopropanation reactions, such as the coupling of cyclopropanecarboxylic acid derivatives with amines or thiosemicarbazides under reflux conditions . Crystal structure analyses reveal planar carboxamide geometry, with hydrogen-bonding interactions stabilizing the lattice . Modifications at the amide nitrogen (e.g., aryl or heteroaryl substitutions) yield derivatives with enhanced bioactivity .

Preparation Methods

Alkali Metal Alcoholate-Catalyzed Ester Ammonolysis

Reaction Mechanism and Catalytic System

The ammonolysis of cyclopropanecarboxylic esters represents a highly efficient route to cyclopropanecarboxamide. As detailed in , this method employs cyclopropanecarboxylic esters (e.g., isobutyl cyclopropanecarboxylate) reacted with gaseous ammonia in the presence of alkali metal alcoholates, such as sodium isobutoxide. The reaction proceeds via nucleophilic attack by ammonia on the ester carbonyl, facilitated by the alcoholate catalyst, which deprotonates ammonia to enhance its nucleophilicity. The absence of hydrocarbon solvents minimizes side reactions, while the alcoholate’s conjugate base stabilizes intermediates, ensuring high conversion rates .

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst Loading : 2–20 mol% of sodium isobutoxide (optimal: 6–14 mol%) relative to the ester .

  • Temperature and Pressure : Reactions occur at 60–200°C under autogenous pressure (up to 6 bar), with higher temperatures accelerating kinetics without compromising selectivity .

  • Solvent-Free System : Eliminating solvents like toluene or xylene prevents ester hydrolysis and simplifies purification .

A comparative study within demonstrated that substituting sodium isobutoxide with sodium methoxide reduced yields to 59%, underscoring the importance of matching the alcoholate’s alkoxy group with the ester’s alcohol moiety (e.g., isobutyl ester with sodium isobutoxide).

Yield and Purity

The process achieves >99% conversion with 90–98% isolated yield after crystallization. Crucially, the product purity exceeds 99% by gas chromatography (GC), eliminating the need for additional purification . Recycling the mother liquor—by distilling off excess alcohol and water—enables near-quantitative yields in subsequent batches, enhancing industrial viability .

Industrial Scalability

This method’s scalability is evidenced by its operation in 1.0 L autoclaves, producing 332 g of product per batch . The solvent-free design reduces waste, while the recyclability of catalysts and mother liquor aligns with green chemistry principles.

Domino Cyclopropanation/Lactonization/Aminolysis of γ,δ-Epoxy Malonates

Reaction Pathway and Stereoselectivity

A novel domino process reported in constructs cyclopropanecarboxamides from γ,δ-epoxy malonates and amines. The sequence begins with LiCl-mediated cyclopropanation via epoxy ring-opening, followed by lactonization and aminolysis. The cooperative catalysis by LiCl (Lewis acid) and primary amines (Brønsted base) ensures stereoselective formation of a quaternary stereocenter, yielding a single diastereomer .

Role of Lithium Chloride and Solvents

LiCl activates the epoxy moiety, facilitating nucleophilic attack by the malonate’s enolate. Methanol or ethanol serves as both solvent and proton source, enabling lactonization at ambient temperatures. This method’s mild conditions (20–25°C) and atom economy make it suitable for lab-scale synthesis of chiral cyclopropane derivatives .

Substrate Scope and Limitations

The reaction accommodates diverse amines (primary and secondary) and epoxy malonates with aryl or alkyl substituents. However, sterically hindered amines or electron-deficient epoxides may require elevated temperatures (up to 100°C) for satisfactory conversion .

Acylation of Cyclopropanecarbonyl Chloride with Ammonia

Direct Amidation Protocol

A straightforward approach involves treating cyclopropanecarbonyl chloride with ammonia in dichloromethane at 20°C for 2 hours . This method, employed by DAIICHI SANKYO, affords this compound in quantitative yield (100%) without requiring catalysts or elevated temperatures .

Practical Considerations

While operationally simple, this route necessitates handling hazardous acyl chlorides and gaseous ammonia. Purification involves solvent evaporation and recrystallization from ethyl acetate, yielding high-purity crystals .

Comparative Analysis of Synthetic Methods

Parameter Ester Ammonolysis Domino Process Acyl Chloride Route
Starting Material Cyclopropanecarboxylic esterγ,δ-Epoxy malonatesCyclopropanecarbonyl chloride
Catalyst Sodium isobutoxideLiCl + amineNone
Yield 90–98%Moderate to high100%
Stereoselectivity Not applicableSingle diastereomerNot applicable
Conditions 60–200°C, solvent-freeAmbient temperature, methanol20°C, dichloromethane
Scalability IndustrialLaboratoryLaboratory
Key Advantage High purity, recyclabilityStereoselective synthesisSimplicity, quantitative yield

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropanecarboxylic acid.

    Reduction: Reduction reactions can convert it to cyclopropylamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

A. Cancer Treatment

Cyclopropanecarboxamide derivatives have been identified as potential therapeutic agents in cancer treatment. Specifically, compounds such as cyclopropyl dicarboxamides exhibit properties as kinase inhibitors, particularly targeting c-MET kinase. This receptor tyrosine kinase is implicated in various cancers, including renal cell carcinoma and other solid tumors. Research indicates that these compounds can modulate the activity of c-MET, providing a pathway for developing selective anti-cancer therapies .

B. Analgesics and Psychoactive Substances

The compound N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]this compound, commonly known as cyclopropylfentanyl, has been assessed for its psychoactive properties. It serves as an analytical reference material in forensic investigations and has been linked to several fatalities due to its potent opioid effects. The European Monitoring Centre for Drugs and Drug Addiction conducted a risk assessment highlighting the substance's health risks and implications for public safety .

Synthesis and Chemical Properties

This compound can be synthesized through the reaction of cyclopropanecarboxylic esters with ammonia in the presence of catalytic amounts of alcoholates, typically without hydrocarbon solvents. This method allows for high purity levels necessary for subsequent pharmaceutical applications . The compound acts as an intermediate in the synthesis of various biologically active molecules, including cyclopropylamines .

Case Studies and Research Findings

A. Kinase Inhibition Studies

A study published in the Journal of Medicinal Chemistry investigated biphenylaminocyclopropane carboxamide derivatives as bradykinin B1 receptor antagonists. These compounds demonstrated promising antagonist activity, suggesting potential applications in treating pain and inflammatory conditions .

B. Toxicological Assessments

The toxicological profile of cyclopropylfentanyl was extensively studied following its emergence as a new psychoactive substance. Reports indicated that it was involved in numerous overdose cases, emphasizing the need for stringent control measures across Europe due to its high potency and associated health risks .

Data Summary Table

Application Area Details
Cancer TreatmentThis compound derivatives as c-MET kinase inhibitors; potential anti-cancer agents.
AnalgesicsCyclopropylfentanyl as a potent opioid; linked to overdose cases and public health concerns.
SynthesisSynthesized from cyclopropanecarboxylic esters; used as intermediates in drug development.
ToxicologyRisk assessments conducted; identified health risks associated with cyclopropylfentanyl use.

Mechanism of Action

The mechanism of action of cyclopropanecarboxamide involves its interaction with various molecular targets. In biological systems, it can act as a precursor to cyclopropylamine, which is known to interact with enzymes and receptors. The cyclopropane ring imparts conformational rigidity to the molecule, influencing its binding affinity and specificity to target sites .

Comparison with Similar Compounds

Cyclopropanecarboxamide derivatives are compared below with structurally analogous compounds, emphasizing molecular features, bioactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Bioactivity Applications References
This compound C₄H₇NO 85.11 Herbicidal, antimicrobial Agrochemicals, antibiotics
N-(5-Aminopyridin-2-yl)-cyclopropanecarboxamide C₉H₁₁N₃O 177.21 Kinase inhibition Cancer therapy (under investigation)
Rotenone this compound C₂₃H₂₄N₂O₅ 408.45 Apoptosis induction Lung/liver cancer treatment
Cyclopentanecarboxamide C₆H₁₁NO 113.16 Antiviral, anti-inflammatory Drug intermediates
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 Alkylating agent Chemotherapy, immunosuppression

Key Comparisons:

Cyclopropane vs. Cyclopentane Derivatives

  • Ring Strain : Cyclopropane’s high ring strain enhances reactivity compared to cyclopentane derivatives, enabling stronger enzyme interactions .
  • Bioactivity : this compound derivatives show broader herbicidal and antimicrobial activity, while cyclopentanecarboxamide is prioritized for antiviral applications .

Substituent Effects Aromatic Substitutions: Derivatives with pyridinyl (e.g., N-(5-aminopyridin-2-yl)-) or benzodiazepinyl groups exhibit improved pharmacokinetics and target specificity in cancer models . Halogenation: Chlorophenyl-substituted derivatives (e.g., 1-(6-Chloropyridin-3-yl)-) enhance fungicidal potency by 30–50% compared to non-halogenated analogues .

Mechanistic Divergence from Cyclophosphamide

  • Cyclophosphamide, a nitrogen mustard derivative, acts via DNA crosslinking, whereas this compound derivatives typically inhibit enzymes (e.g., dihydropteroate synthase) or induce apoptosis .

Research Findings and Challenges

  • Synthetic Challenges : Cyclopropane ring formation often requires high-energy conditions (e.g., phosphorous oxychloride catalysis), leading to byproducts like alcohols and amines .
  • Thermodynamic Stability : this compound derivatives exhibit lower thermal stability than cyclopentane analogues, necessitating formulation optimizations for drug delivery .
  • Toxicity Profile: While rotenone derivatives show promise in cancer, off-target effects on mitochondrial complexes limit therapeutic windows .

Biological Activity

Cyclopropanecarboxamide is a compound of increasing interest in the pharmaceutical and biochemical research fields due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a carboxamide functional group. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

  • CYP Enzyme Inhibition :
    • This compound derivatives, such as N-(3,5-dichlorophenyl)this compound (DCPCC), have been shown to inhibit cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1). These enzymes are crucial in the metabolic activation of procarcinogens and the deactivation of certain drugs. DCPCC exhibited IC50 values significantly lower than traditional inhibitors like α-naphthoflavone (ANF), indicating its potential as a selective inhibitor for CYP1A2 .
  • VR1 Receptor Antagonism :
    • This compound compounds have demonstrated efficacy as antagonists of the VR1 (Type I Vanilloid) receptor. This receptor is implicated in pain sensation and inflammatory responses. Studies have shown that certain derivatives can effectively reduce pain-related behaviors in animal models, suggesting their potential use in treating conditions like neuropathic pain and inflammation .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameBiological ActivityIC50 ValueTarget Enzyme/Receptor
N-(3,5-dichlorophenyl)this compound (DCPCC)CYP1A2 Inhibition100-fold lower than CYP2/3 enzymesCYP1A2
This compound Derivative AVR1 Receptor AntagonismNot specifiedVR1 Receptor
CyclopropylfentanylAnalgesic effects in animal modelsNot specifiedOpioid receptors

Pharmacological Applications

  • Pain Management : The antagonistic activity at the VR1 receptor suggests that this compound derivatives could be effective in managing chronic pain conditions, including fibromyalgia and neuropathies.
  • Cancer Chemoprevention : The inhibition of CYP enzymes by compounds like DCPCC indicates a possible role in cancer prevention strategies by modulating the metabolism of carcinogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropanecarboxamide (C₄H₇NO), and how can purity be optimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via cyclopropane carboxylic acid activation (e.g., using thionyl chloride) followed by reaction with ammonia or amines. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring via HPLC with UV detection (λ = 210–220 nm) . For intermediates, NMR (¹H/¹³C) and FT-IR are critical to confirm cyclopropane ring integrity and carboxamide formation (C=O stretch ~1650 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows cyclopropane protons as a multiplet (δ 1.0–1.5 ppm) and carboxamide NH₂ as a broad singlet (δ 6.8–7.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
  • LC-MS : ESI+ mode with m/z 86 [M+H]⁺ for molecular ion validation .
  • XRD : For crystal structure determination, particularly to resolve stereochemical ambiguities in derivatives .

Q. How should researchers design stability studies for this compound under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (melting point: 120–122°C ).
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., cyclopropane carboxylic acid).
  • Light Sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize cyclopropane ring strain and transition states using Gaussian or ORCA software. Focus on bond angles (e.g., 60° for cyclopropane) and charge distribution .
  • MD Simulations : Model interactions with enzymes (e.g., amidases) to predict hydrolysis pathways. Use AMBER or GROMACS with force fields parameterized for strained rings .

Q. How can contradictory data on this compound’s bioactivity be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioassay data (e.g., IC₅₀ values) with synthetic protocols to identify batch variability (e.g., residual solvents affecting results) .
  • Orthogonal Assays : Validate antimicrobial or enzyme-inhibition claims using multiple assays (e.g., microdilution + agar diffusion) and control for cyclopropane ring stability .

Q. What experimental frameworks are recommended for studying this compound’s metabolic fate in vitro?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (PHHs) or S9 fractions with NADPH cofactors. Monitor metabolites via LC-HRMS (e.g., hydroxylation at cyclopropane carbons) .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers address ethical and reproducibility challenges in animal studies involving this compound derivatives?

  • Methodological Answer :

  • ARRIVE Guidelines : Report animal strain, dosing regimens, and endpoints transparently. For toxicity studies, include histopathology and biochemical markers (e.g., ALT/AST for hepatotoxicity) .
  • Blinded Experiments : Randomize treatment groups and use third-party analysis to mitigate bias in efficacy studies .

Q. Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing dose-response data in this compound bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s test for cytotoxicity assays) .

Q. How should conflicting crystallographic and spectroscopic data on this compound derivatives be reconciled?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate XRD data with solid-state NMR and IR to confirm polymorphic forms .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew spectroscopic results .

Properties

IUPAC Name

cyclopropanecarboxamide
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InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
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InChI Key

AIMMVWOEOZMVMS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO
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DSSTOX Substance ID

DTXSID7064150
Record name Cyclopropanecarboxamide
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Molecular Weight

85.10 g/mol
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CAS No.

6228-73-5
Record name Cyclopropanecarboxamide
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Synthesis routes and methods

Procedure details

To feed the reactor, an NaOH/NaOCl solution was prepared by slowly adding 434.8 g of 50 wt. % aqueous NaOH to 1533 g of 12.02 wt % aqueous sodium hypochlorite (by analysis) with constant chilling and stirring in an ice-water bath. A cyclopropanecarboxamide solution was prepared by dissolving 187 g (2.20 mol) of cyclopropanecarboxamide in 913 g of water to produce a 17 wt. % solution of cyclopropanecarboxamide.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclopropanecarboxamide
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